PRL-3 抑制剂 I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

PRL-3 抑制剂 I 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

PRL-3 抑制剂 I 通过特异性抑制 PRL-3 的活性来发挥作用。 PRL-3 参与驱动转移、细胞增殖、侵袭、运动性和存活的细胞过程 . 该抑制剂与 PRL-3 结合,阻止其与底物的相互作用,从而阻断其功能。 这种抑制作用导致癌细胞迁移和侵袭减少 .

生化分析

Biochemical Properties

PRL-3 Inhibitor I plays a crucial role in biochemical reactions by inhibiting the activity of PRL-3. This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its dephosphorylation activity. PRL-3 Inhibitor I interacts with various biomolecules, including integrin β1, where it inhibits the dephosphorylation of tyrosine-783 . This interaction reduces the invasive properties of cancer cells, highlighting its potential as an anti-metastatic agent.

Cellular Effects

PRL-3 Inhibitor I exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. The compound influences cell signaling pathways by inhibiting the activity of PRL-3, which is involved in the regulation of cell migration, invasion, and survival . Additionally, PRL-3 Inhibitor I affects gene expression by modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of PRL-3 Inhibitor I involves its binding to the active site of PRL-3, leading to the inhibition of its phosphatase activity. This inhibition prevents the dephosphorylation of key substrates, such as integrin β1, thereby disrupting downstream signaling pathways involved in cell migration and invasion . PRL-3 Inhibitor I also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PRL-3 Inhibitor I have been observed to change over time. The compound is stable when stored at -20°C and retains its inhibitory activity for extended periods . Long-term studies have shown that PRL-3 Inhibitor I can induce sustained inhibition of PRL-3 activity, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells . The compound may undergo degradation under certain conditions, which can affect its efficacy .

Dosage Effects in Animal Models

The effects of PRL-3 Inhibitor I vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, PRL-3 Inhibitor I may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

PRL-3 Inhibitor I is involved in various metabolic pathways, primarily through its interaction with PRL-3. The compound inhibits the dephosphorylation of key substrates, thereby affecting metabolic flux and metabolite levels . Additionally, PRL-3 Inhibitor I may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

PRL-3 Inhibitor I is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, PRL-3 Inhibitor I can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PRL-3 .

Subcellular Localization

The subcellular localization of PRL-3 Inhibitor I is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PRL-3 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of PRL-3 Inhibitor I, directing it to specific cellular compartments .

准备方法

化学反应分析

PRL-3 抑制剂 I 会经历各种化学反应,包括:

氧化还原反应: 这些反应对于该化合物的稳定性和活性至关重要。

取代反应: 这些反应中常用的试剂和条件包括在 37°C 下的内切糖苷酶 H (Endo H) 和肽-N-糖苷酶 F (PNGase F).

主要产物: 通常会分析从这些反应中形成的主要产物,以确保该化合物的功效和纯度。

相似化合物的比较

PRL-3 抑制剂 I 在对 PRL-3 的特异性方面是独一无二的。类似的化合物包括:

沙利拉西布: 一种广谱 PRL 抑制剂,可以阻断 PRL-3 诱导的人胚肾细胞迁移.

坎地沙坦: 另一种广谱 PRL 抑制剂,可以阻止 PRL-3 介导的细胞迁移.

巴多洛酮: 一种优先抑制 PRL-3 的化合物.

艾曲波帕: 另一种对 PRL-3 具有类似抑制作用的化合物.

这些化合物突出了 this compound 在特异性靶向 PRL-3 方面的独特性,使其成为癌症研究和药物开发中宝贵的工具。

属性

CAS 编号 |

893449-38-2 |

|---|---|

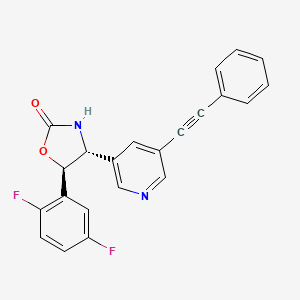

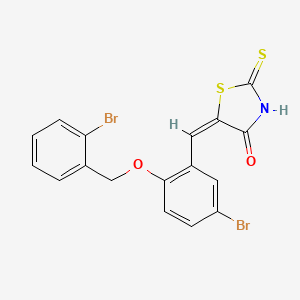

分子式 |

C17H11Br2NO2S2 |

分子量 |

485.2 g/mol |

IUPAC 名称 |

5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |

InChI 键 |

HXNBAOLVPAWYLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

手性 SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |

规范 SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BR1; BR 1; BR-1; PRL-3 Inhibitor I |

产品来源 |

United States |

Q1: How does 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone interact with Phosphatase of Regenerating Liver-3 (PRL-3) and what are the downstream effects?

A: While the exact mechanism of interaction between 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone and PRL-3 isn't explicitly detailed in the provided abstracts, the research demonstrates that this compound effectively inhibits PRL-3 activity. [] This inhibition leads to a cascade of downstream effects in prostate cancer cells, including:

- Reduced Cell Proliferation: The compound significantly diminishes the ability of prostate cancer cells to multiply and grow. []

- Suppression of Anchorage-Independent Growth: This inhibition points to a reduced potential for these cancer cells to survive and proliferate in a detached state, a crucial aspect of metastasis. []

- Impaired Cell Migration: 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone effectively hinders the movement of prostate cancer cells, suggesting a reduced capacity for invasive behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

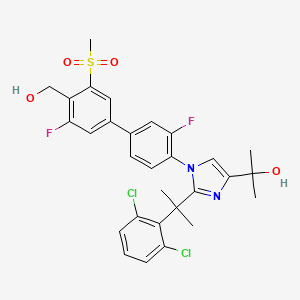

![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

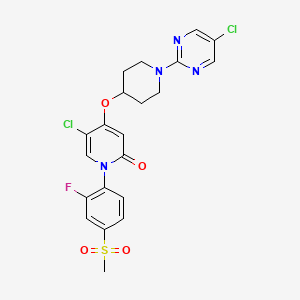

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

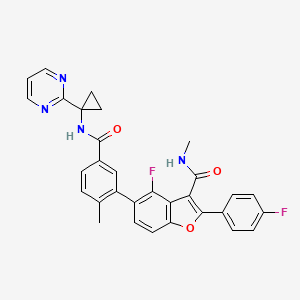

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

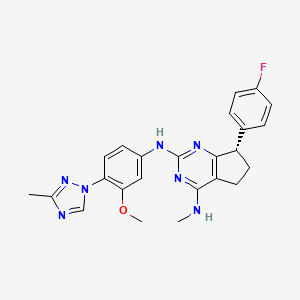

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)